1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and two methyl groups attached to the pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with 2-amino-4,6-dimethylpyrimidine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine core. The final step involves the benzylation of the nitrogen atom in the pyrimidine ring using benzyl chloride in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers, dyes, and coatings
Mechanism of Action
The mechanism of action of 1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may exhibit different biological activities and chemical properties.
Benzyl-substituted heterocycles: Compounds with a benzyl group attached to a heterocyclic core, such as benzylpyridines or benzylpyrimidines, can be compared in terms of their reactivity and biological effects.
Bromophenyl-substituted compounds: Compounds with a bromophenyl group, such as bromophenylpyridines or bromophenylpyrimidines, can be compared to understand the influence of the bromine atom on their properties
Properties
Molecular Formula |
C22H20BrN3O |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20BrN3O/c1-14-12-15(2)24-21-19(14)22(27)25-20(17-8-10-18(23)11-9-17)26(21)13-16-6-4-3-5-7-16/h3-12,20H,13H2,1-2H3,(H,25,27) |
InChI Key |
UMLAXAVCNXBCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.